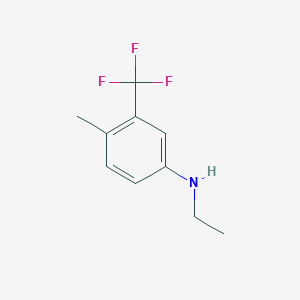

N-ethyl-4-methyl-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-4-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by ethyl and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-3-(trifluoromethyl)aniline typically involves the trifluoromethylation of aniline derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide and a radical initiator.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

N-ethyl-4-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-3-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activities and receptor functions, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

4-methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group on the nitrogen atom.

N-methyl-4-(trifluoromethyl)aniline: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.

Uniqueness

N-ethyl-4-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Biological Activity

N-ethyl-4-methyl-3-(trifluoromethyl)aniline is a compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- IUPAC Name : this compound

The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing anilines, particularly those with trifluoromethyl substitutions, exhibit significant anticancer activity. For instance, a study on structurally similar compounds reported that modifications in the aniline ring can lead to enhanced antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The presence of the trifluoromethyl group was noted to improve the potency of these compounds significantly .

Table 1: Antiproliferative Activity of Trifluoromethyl Aniline Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-ethyl-4-methyl-3-(CF₃)aniline | A549 | 83 |

| 4'-fluoroaniline | MDA-MB-231 | 101 |

| 4'-bromoaniline | HeLa | 91 |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound's interaction with tubulin was shown to be more potent than traditional chemotherapeutics like combretastatin A-4, indicating its potential as a novel anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. The lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, allowing for better absorption and distribution within tissues. Animal studies have shown favorable pharmacokinetic profiles, including good brain penetration and moderate plasma protein binding, which are crucial for therapeutic efficacy in neurological conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a preclinical model, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.

- Neurological Applications : The compound has shown promise in models of neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively.

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-ethyl-4-methyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-3-14-8-5-4-7(2)9(6-8)10(11,12)13/h4-6,14H,3H2,1-2H3 |

InChI Key |

PPSJUKZKQRCGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.